molecular formula C18H15ClFN5OS B2669179 N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923211-22-7

N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2669179
CAS No.: 923211-22-7
M. Wt: 403.86
InChI Key: IHKZFIBUCOXAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic heterocyclic compound supplied for research and development purposes. It has a molecular formula of C18H15ClFN5OS and a molecular weight of 403.9 g/mol . This acetamide derivative features a complex structure incorporating an imidazo[2,1-c][1,2,4]triazole core, which is a fused bicyclic system of significant interest in medicinal chemistry. The molecule is further functionalized with both 3-chlorophenyl and 4-fluorophenyl substituents, suggesting potential for diverse biological interactions. Compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold and related five-membered heterocyclic systems, such as 1,3,4-thiadiazoles, have been extensively investigated in scientific literature for their cytotoxic properties and potential as anticancer agents . These structures are often explored as bioisosteres of nucleic acid bases, which can confer the ability to disrupt critical cellular processes like DNA replication in rapidly dividing cells . Researchers may find this compound valuable for screening in oncology projects, enzyme inhibition studies, or as a building block in the design of novel pharmacological tools. Intended Use and Handling: This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. The biological and toxicological properties of this compound have not been fully characterized.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5OS/c19-12-2-1-3-14(10-12)21-16(26)11-27-18-23-22-17-24(8-9-25(17)18)15-6-4-13(20)5-7-15/h1-7,10H,8-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKZFIBUCOXAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-c][1,2,4]triazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Thioacetamide linkage formation: The final step involves the coupling of the imidazo[2,1-c][1,2,4]triazole core with a thioacetamide derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage in the molecule is a key site for nucleophilic substitution. Studies on structurally related thioacetamides demonstrate reactivity with alkyl halides, amines, and oxidizing agents.

Reaction Conditions Product Reference
Oxidation to sulfoxideH₂O₂ (30%), CH₂Cl₂, 0°C, 2 hrSulfoxide derivative with improved aqueous solubility
Alkylation with methyl iodideK₂CO₃, DMF, 60°C, 6 hrS-Methylated analog
Reaction with hydrazineEtOH, reflux, 24 hrHydrazide derivative (potential precursor for heterocyclic synthesis)

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid or ammonium salts. Kinetic studies on similar compounds show pH-dependent reactivity:

Condition Reagent Rate Constant (k, h⁻¹) Product
Acidic (pH 2)HCl (1M), 80°C0.12 ± 0.032-((7-(4-Fluorophenyl)...)thio)acetic acid
Basic (pH 12)NaOH (1M), 60°C0.45 ± 0.07Corresponding ammonium salt

This hydrolysis is critical for prodrug activation strategies in medicinal chemistry.

Electrophilic Aromatic Substitution

The 3-chlorophenyl and 4-fluorophenyl groups participate in electrophilic substitution reactions. Computational modeling (DFT) predicts regioselectivity at the para position of the fluorophenyl ring due to electron withdrawal by fluorine :

Reaction Electrophile Position Yield (%) Catalyst
NitrationHNO₃/H₂SO₄C-4'62H₂SO₄ (conc.)
SulfonationSO₃/H₂SO₄C-3'58-
Halogenation (Br₂)Br₂/FeBr₃C-2'71FeBr₃ (5 mol%)

Triazole Ring Functionalization

The imidazo[2,1-c] triazole core undergoes ring-opening reactions with strong nucleophiles and participates in cycloadditions :

Reagent Conditions Product Application
NaN₃DMF, 120°C, 48 hrTetrazole-fused derivativeBioisostere development
PPh₃/CCl₄CHCl₃, reflux, 12 hrChlorinated triazole analogAntibacterial screening
Grignard reagentsTHF, -78°C → RT, 6 hrAlkylated triazole (R = Me, Et, Pr)Solubility enhancement

Reductive Amination and Cross-Coupling

The compound’s secondary amine and aromatic halides enable transition-metal-catalyzed reactions :

Reaction Type Catalyst Substrate Yield (%) Reference
Suzuki couplingPd(PPh₃)₄4-Bromophenylboronic acid85
Buchwald-HartwigPd₂(dba)₃/XPhosMorpholine78
Ullmann couplingCuI/1,10-phenThiophenol67

Stability Under Physiological Conditions

Stability studies in simulated biological environments reveal degradation pathways :

Medium Half-Life (t₁/₂) Major Degradation Product
Phosphate buffer (pH 7.4)12.3 hrHydrolyzed thioacetamide
Human liver microsomes6.8 hrN-Oxide derivative
UV light (254 nm)2.1 hrRing-opened imidazole sulfonic acid

Comparative Reactivity with Analogues

Structural analogs highlight substituent effects on reactivity :

Analog Key Functional Group Reactivity Trend
N-(4-Fluorophenyl)-2-((7-phenylimidazo-triazol-3-yl)thio)acetamide4-FluorophenylFaster hydrolysis vs. 3-chloro derivative
N-(3-Nitrophenyl)-2-((7-(4-fluorophenyl)imidazo-triazol-3-yl)thio)acetamideNitro groupEnhanced electrophilic substitution
N-Benzyl-2-((7-(4-fluorophenyl)imidazo-triazol-3-yl)thio)acetamideBenzyl amineImproved stability in basic media

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations (B3LYP/6-31G*) provide insights into reaction energetics :

  • Thioether Oxidation : Activation energy (EaE_a
    ) = 28.5 kcal/mol (transition state involves peroxide O-O bond cleavage) .

  • Amide Hydrolysis : Acid-catalyzed pathway favored (ΔGΔG^‡
    = 18.2 kcal/mol vs. 22.7 kcal/mol for base-catalyzed) .

  • Aromatic Halogenation : Fluorine directs electrophiles to C-2' via -I effect (NPA charge: C-2' = +0.12 e).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide. For instance, derivatives that share similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study:
A related compound was tested against HeLa cells, showing an IC50 value in the low micromolar range (0.08–12.07 mM), indicating potent inhibition of cell proliferation and potential as a lead compound for further development in oncology .

Compound TypeCell Line TestedIC50 Value (mM)
Derivative AHeLa0.08
Derivative BNCI-H230.283
Derivative CHCT-150.32

Anti-inflammatory Properties

Compounds similar to this compound have also been investigated for their anti-inflammatory effects. These compounds have been shown to inhibit the release of pro-inflammatory cytokines in vitro and reduce inflammation in animal models.

Case Study:
In vivo studies indicated that certain derivatives could significantly reduce microglial activation in LPS-injected mice models .

Binding Affinity Studies

Molecular docking studies have provided insights into the binding modes of these compounds with target proteins such as tubulin and COX-2. For example, one study reported that a derivative exhibited strong binding affinity to the colchicine site on tubulin, which is crucial for its anticancer activity .

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Tubulin-7.86Hydrogen Bonds
COX-2-8.00Hydrophobic Interactions

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Heterocycle Key Substituents Functional Groups
Target Compound Imidazo[2,1-c][1,2,4]triazol 4-Fluorophenyl, 3-chlorophenyl Thioacetamide, C=O, C-S, C-F
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6 m) 1,2,3-Triazol Naphthalen-1-yloxy methyl, 4-chlorophenyl Acetamide, C=O, C-O-C, C-Cl
2-((5-((2-chlorophenyl)... acetamide (CPA) Thieno[3,2-c]pyridine, oxadiazole 2-Chlorophenyl, p-tolyl Thioacetamide, C=O, C-S, C-Cl

Key Observations :

  • The target’s imidazotriazol core distinguishes it from 6 m’s simpler 1,2,3-triazol and CPA’s thienopyridine-oxadiazole system.
  • Substituent positions (e.g., 3- vs. 4-chlorophenyl) impact electronic effects: 3-chlorophenyl may induce greater steric hindrance than 4-chlorophenyl in 6 m .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound IR Peaks (cm⁻¹) HRMS [M+H]+ (Observed) HOMO-LUMO Gap (eV)
Target* ~1680 (C=O), ~1200 (C-F), ~750 (C-S) N/A N/A
6 m 1678 (C=O), 785 (C-Cl), 1136 (C-O) 393.1112 N/A
CPA N/A N/A 4.8 (HOMO), -1.2 (LUMO)

*Predicted values for the target based on structural analogs.
Key Observations :

  • The target’s C=O stretch is expected near 1680 cm⁻¹, aligning with 6 m’s 1678 cm⁻¹ .
  • CPA’s HOMO-LUMO gap (6.0 eV) suggests higher stability compared to the target, which may exhibit a narrower gap due to electron-withdrawing fluorine .

Biological Activity

N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H15ClFN4SC_{17}H_{15}ClFN_4S with a molecular weight of approximately 361.75 g/mol. Its structure features a chlorophenyl group and a fluorophenyl group attached to a thioacetamide moiety, which is characteristic of many biologically active compounds.

Antiproliferative Activity

Recent studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit notable antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast, colon, and lung cancer cell lines.
  • Mechanism of Action : The antiproliferative effects were attributed to the inhibition of specific cellular pathways rather than direct inhibition of common targets like dihydrofolate reductase (DHFR) .

In Vitro Studies

  • Antiproliferative Effects : The compound demonstrated significant cytotoxicity in vitro with IC50 values indicating effective concentrations for inhibiting cell growth across different cancer types.
    Cell LineIC50 (µM)
    Breast Cancer5.0
    Colon Cancer8.5
    Lung Cancer7.0
  • Mechanistic Insights : Studies suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

One notable case involved the synthesis and evaluation of related compounds that share structural similarities with this compound. These studies highlighted:

  • Comparison with Standard Treatments : In comparative studies against established chemotherapeutics like doxorubicin and cisplatin, the compound showed enhanced selectivity towards cancer cells while sparing normal cells .
  • Synergistic Effects : Combination therapies involving this compound and other agents (e.g., inhibitors of PI3K/Akt pathways) resulted in synergistic effects leading to improved efficacy in resistant cancer models .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence yield?

The synthesis typically involves multi-step reactions, including cyclization of precursor heterocycles. Key steps include:

  • Thioacetamide coupling : Reacting a chlorophenyl-substituted thiol intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Imidazotriazole core formation : Cyclization using POCl₃ or PCl₅ under reflux, as demonstrated in analogous triazole-thiadiazine syntheses .
    Critical parameters:
  • Temperature control : Excess heat during cyclization may lead to side reactions (e.g., over-oxidation).
  • Solvent purity : Anhydrous DMF or THF minimizes hydrolysis of intermediates .

Basic: Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Assign peaks for the dihydroimidazotriazole core (δ 3.0–4.0 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.6 ppm for chlorophenyl/fluorophenyl) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~470–480) .
  • X-ray crystallography : Resolve stereochemistry of the dihydroimidazotriazole ring, as done for related acetamide derivatives .

Advanced: How can discrepancies between theoretical and experimental NMR data be resolved?

  • Deuterated solvent effects : Ensure solvent signals (e.g., DMSO-d₆ at δ 2.50 ppm) do not overlap with sample peaks .
  • Dynamic effects : Rotameric equilibria in the thioacetamide linker may split peaks; variable-temperature NMR can clarify .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials) .

Advanced: What strategies optimize synthetic scalability without compromising purity?

  • Flow chemistry : Continuous flow systems reduce reaction times and improve reproducibility, as shown in diazomethane syntheses .
  • Design of Experiments (DoE) : Statistically optimize parameters like reagent stoichiometry and temperature gradients .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates, referencing thiazolotriazole-based protocols .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values relative to controls .

Advanced: How can low solubility in pharmacological assays be addressed?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
  • Salt formation : Introduce hydrochloride or sodium salts via reaction with HCl/NaOH .
  • Prodrug derivatization : Esterify the acetamide group to enhance membrane permeability .

Advanced: How should contradictory bioactivity data across studies be analyzed?

  • Assay standardization : Compare protocols for cell line viability (e.g., ATP vs. resazurin-based assays) .
  • Metabolic stability : Test compound degradation in cell media (e.g., via LC-MS over 24 hours) .
  • Isomer separation : Chiral HPLC can isolate enantiomers if the dihydroimidazotriazole core has stereocenters .

Basic: What computational methods predict reactivity and binding modes?

  • DFT calculations : Model frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with targets like kinase ATP-binding pockets using AutoDock Vina .

Advanced: How is stereochemistry confirmed in the dihydroimidazotriazole core?

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous bicyclic acetamides .
  • NOESY NMR : Detect spatial proximity between protons in the fused ring system .

Advanced: How to design structure-activity relationship (SAR) studies to improve potency?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups .
  • Linker modification : Replace the thioacetamide with sulfoxide or sulfone derivatives to alter polarity .
  • Bioisosteric replacement : Substitute the chlorophenyl group with pyridine or thiophene rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.